Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic design of heterocyclic building blocks is critical for optimizing both target affinity and pharmacokinetic properties. 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (commonly referred to as 4-bromo-1-prenyl-1H-pyrazole) is a highly versatile, bifunctional intermediate.
This compound merges two distinct chemical motifs: a robust pyrazole core bearing a chemically addressable C4-bromine atom, and an N1-linked isoprenoid (prenyl) chain. The prenyl moiety serves as a lipophilic modifier, mimicking naturally occurring terpenoid structures to enhance membrane permeability[1]. Concurrently, the C4-bromo substituent acts as a regioselective electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyrazole scaffold[2]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic methodologies, and downstream applications.
Structural Rationale and Physicochemical Profiling
The architectural design of 4-bromo-1-prenyl-1H-pyrazole is rooted in strict regiochemical and steric logic. Unsubstituted pyrazoles exist as rapidly interconverting tautomers. However, the 4-bromopyrazole precursor is symmetric with respect to its nitrogen atoms[3]. Alkylation at either N1 or N2 yields the exact same structurally unambiguous product, eliminating the need for complex isomeric separations.
Furthermore, while the N1-prenyl group is conformationally flexible and sterically demanding near the pyrazole nitrogen, the bromine atom is situated at the para-like C4 position. This spatial separation ensures that the bulky prenyl chain does not sterically hinder the oxidative addition of bulky palladium catalysts during downstream cross-coupling events[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesizing data from its constituent functional groups and parent scaffolds[3][4].
| Parameter | Value / Description | Causality / Significance |
| IUPAC Name | 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole | Standardized nomenclature. |
| Molecular Formula | C8H11BrN2 | Defines the stoichiometric mass[4]. |
| Molecular Weight | 215.09 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[4]. |
| Physical State | Pale yellow to colorless oil | N-alkylation disrupts the hydrogen-bonding network of the solid precursor (mp 93-96 °C). |
| Estimated LogP | ~3.2 | The C5H9 prenyl chain significantly increases lipophilicity compared to the parent pyrazole (LogP 0.3)[3]. |
| H-Bond Donors | 0 | N-alkylation removes the NH donor, increasing passive membrane permeability. |
| H-Bond Acceptors | 2 | The N2 lone pair remains available for target binding. |
Synthetic Methodology: N-Prenylation Workflow
The synthesis of 4-bromo-1-prenyl-1H-pyrazole relies on the irreversible deprotonation of 4-bromopyrazole followed by a controlled SN2 substitution using prenyl bromide[5]. The protocol below is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Protocol
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Deprotonation (Activation): Dissolve 4-bromopyrazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv).
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Causality & Validation: NaH is a non-nucleophilic base that irreversibly deprotonates the pyrazole NH ( pKa ~14.0). The visual cessation of hydrogen gas evolution validates the complete formation of the highly nucleophilic pyrazolide anion.
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Alkylation: Slowly add prenyl bromide (1-bromo-3-methylbut-2-ene, 1.05 equiv) dropwise via a syringe pump over 30 minutes.
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Causality & Validation: Prenyl bromide is a highly reactive allylic halide. Dropwise addition controls the exotherm and suppresses competing polyalkylation or elimination side reactions. Reaction progress is validated via TLC (Hexanes/EtOAc 4:1); the highly polar starting material ( Rf ~0.1) is consumed, replaced by the non-polar product ( Rf ~0.6).
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Quenching & Phase Separation: Quench the reaction at 0 °C with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Causality & Validation: NH4Cl safely neutralizes unreacted NaH without hydrolyzing the product. EtOAc efficiently partitions the lipophilic product from the highly polar DMF/water mixture.
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Purification: Wash the combined organic layers vigorously with brine (5x volume). Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
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Causality & Validation: Multiple brine washes are a self-validating mechanism to force residual DMF into the aqueous phase via the salting-out effect, ensuring the final oil is free of solvent contamination.
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Fig 1. Step-by-step N-prenylation workflow of 4-bromopyrazole.
Downstream Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of 4-bromo-1-prenyl-1H-pyrazole is its role as an electrophile in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling[2]. The C4-position is highly reactive toward palladium insertion, allowing for the installation of diverse aryl, heteroaryl, or alkyl groups.
Suzuki-Miyaura Coupling Protocol
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Catalyst & Substrate Loading: In an oven-dried Schlenk flask, combine 4-bromo-1-prenyl-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and the pre-catalyst Pd(dppf)Cl2 (5 mol%).
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Solvent & Base Addition: Add Potassium Carbonate ( K2CO3 , 2.0 equiv) and a solvent mixture of 1,4-Dioxane/Water (4:1).
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Causality & Validation: Water is strictly required to dissolve the inorganic base and to form the reactive hydroxyboronate complex, which accelerates the transmetalation step.
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Degassing & Heating: Sparge the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours.
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Causality & Validation: Degassing is validated by the cessation of dissolved gas bubbles; this prevents the oxidative degradation of the Pd(0) active species. A color shift from orange to dark red/black validates the reduction of Pd(II) to the active Pd(0) catalytic species.
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via chromatography.
Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway.
Handling, Stability, and Storage
While the pyrazole core is highly stable, the prenyl moiety introduces specific handling requirements:
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Oxidative Susceptibility: The electron-rich trisubstituted double bond of the prenyl group is susceptible to autoxidation, epoxidation, and ozonolysis. The compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent degradation.
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Storage Conditions: Store at 2–8 °C in amber glass vials to minimize UV-induced radical reactions or halogen exchange.
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Safety Profile: Like many brominated nitrogen heterocycles, it is classified as a skin and serious eye irritant[3]. Standard PPE (nitrile gloves, safety goggles, and fume hood operation) is mandatory.
Sources
- 1. Bridging terpenyl aldehydes and terpenes with hydrazine - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01443C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
